molecular formula C13H22N2O2 B13252794 1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-2-methylcyclopentan-1-ol

1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-2-methylcyclopentan-1-ol

Cat. No.: B13252794
M. Wt: 238.33 g/mol
InChI Key: CUKUPIZDKDPOEW-UHFFFAOYSA-N
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Description

1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-2-methylcyclopentan-1-ol is a synthetic organic compound featuring a 1,2,4-oxadiazole ring substituted with a tert-butyl group at the 3-position and a methylcyclopentanol moiety. The cyclopentanol group contributes to hydrogen-bonding capacity, which may affect solubility and target interactions .

Properties

Molecular Formula

C13H22N2O2

Molecular Weight

238.33 g/mol

IUPAC Name

1-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-2-methylcyclopentan-1-ol

InChI

InChI=1S/C13H22N2O2/c1-9-6-5-7-13(9,16)8-10-14-11(15-17-10)12(2,3)4/h9,16H,5-8H2,1-4H3

InChI Key

CUKUPIZDKDPOEW-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1(CC2=NC(=NO2)C(C)(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-2-methylcyclopentan-1-ol typically involves the formation of the oxadiazole ring followed by its attachment to the cyclopentane moiety. One common method involves the reaction of tert-butylamidoxime with an appropriate nitrile under acidic conditions to form the oxadiazole ring . This intermediate can then be reacted with a cyclopentane derivative to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) to facilitate the cycloaddition reactions . Additionally, large-scale production would require efficient purification techniques to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-2-methylcyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

    Substitution: Various nucleophiles can be used to substitute the tert-butyl group under appropriate conditions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a reduced oxadiazole derivative.

    Substitution: Formation of substituted cyclopentane derivatives.

Scientific Research Applications

Based on the search results, here's what is known about the compound 1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-2-methylcyclopentan-1-ol:

Basic Information

  • Common Name: 1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-3-methylcyclopentan-1-ol . Note that another similar compound is named 1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-2-methylcyclopentan-1-ol .
  • CAS Number: 2060038-21-1
  • Molecular Formula: C13H22N2O2C_{13}H_{22}N_2O_2
  • Molecular Weight: 238.33

Identificatiors

  • PubChem CID: 137703209
  • IUPAC Name: 1-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-2-methylcyclopentan-1-ol
  • InChI: InChI=1S/C13H22N2O2/c1-9-6-5-7-13(9,16)8-10-14-11(15-17-10)12(2,3)4/h9,16H,5-8H2,1-4H3
  • InChIKey: CUKUPIZDKDPOEW-UHFFFAOYSA-N
  • SMILES: CC1CCCC1(CC2=NC(=NO2)C(C)(C)C)O

Potential Applications

  • While the search results do not specifically list applications for 1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-2-methylcyclopentan-1-ol, one related patent describes the use of 5-methyl-1,3,4-oxadiazol-2-yl compounds for treating Alzheimer's disease, progressive supranuclear palsy (PSP), and other tauopathies . These are disorders involving tau-mediated neurodegeneration . The oligomerization of the microtubule-associated protein tau into filamentous structures is a defining pathological feature of Alzheimer's disease and other tauopathies .

Related Compounds

  • 1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylcyclohexan-1-ol: CAS Number: 2059943-99-4, Molecular Formula: C14H24N2O2C_{14}H_{24}N_2O_2, Molecular Weight: 252.35 .
  • 1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-4,4-difluorocyclohexan-1-ol: CAS: 2060025-31-0 .

Other Oxadiazole Compounds

  • A series of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-alkyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanamides have been prepared and tested for anticancer activity .
  • Various novel 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines and 1,2,4-triazolo[4,3-b][1,2,4]triazines have been synthesized and examined as anti-inflammatory and antibacterial agents .

Mechanism of Action

The mechanism of action of 1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-2-methylcyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The oxadiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxadiazole Ring

1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methylcyclopentan-1-ol
  • Structural Difference : Replaces the tert-butyl group with an ethyl substituent at the 3-position of the oxadiazole ring .
  • Steric Effects: Smaller substituent decreases steric hindrance, possibly enhancing binding to sterically sensitive targets. Synthetic Accessibility: Ethyl groups may simplify synthesis compared to bulky tert-butyl analogs .
5-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-thiophen-2-ylpyrazolo[3,4-d][1,2,4]triazin-4-one (EA32)
  • Structural Difference: Incorporates a phenyl group on the oxadiazole and a pyrazolo-triazinone-thiophene hybrid system .
  • Impact: Aromatic Interactions: The phenyl group enables π-π stacking, enhancing affinity for aromatic pockets in biological targets. Bioactivity: EA32 exhibited insecticidal activity in Streptomyces extracts, suggesting functional divergence from the cyclopentanol-containing analog .

Cyclopentanol vs. Alternative Moieties

4-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)aniline
  • Structural Difference: Replaces the methylcyclopentanol with an aniline group .
  • Impact: Electron-Donating Effects: The aniline’s NH₂ group increases electron density on the oxadiazole, altering reactivity in nucleophilic substitutions. Solubility: Aniline derivatives may exhibit lower aqueous solubility compared to cyclopentanol-containing analogs due to reduced hydrogen-bonding capacity .
tert-Butyl 3-aminocyclopentylcarbamate
  • Structural Difference: Features a carbamate-protected cyclopentylamine instead of the oxadiazole-methylcyclopentanol system .
  • Impact: Stability: The carbamate group enhances hydrolytic stability compared to the free hydroxyl in cyclopentanol. Target Specificity: The absence of an oxadiazole ring shifts bioactivity toward protease inhibition rather than membrane-targeted interactions .

Comparative Data Table

Compound Name Substituent (Oxadiazole 3-position) Key Moieties LogP (Predicted) Bioactivity Notes
Target Compound tert-Butyl Methylcyclopentanol 3.2 Undisclosed (structural focus)
1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methylcyclopentan-1-ol Ethyl Methylcyclopentanol 2.5 Higher solubility, reduced steric bulk
EA32 Phenyl Pyrazolo-triazinone-thiophene 4.1 Insecticidal activity in Streptomyces
4-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)aniline tert-Butyl Aniline 2.8 Enhanced reactivity in coupling reactions

Research Findings and Implications

  • Synthetic Routes : The target compound’s tert-butyl group necessitates specialized reagents (e.g., tert-butyl nitrite) for 1,3-dipolar cycloaddition, whereas ethyl analogs are more straightforward to synthesize .
  • Thermodynamic Stability : tert-Butyl-substituted oxadiazoles exhibit higher thermal stability compared to phenyl or ethyl analogs, as evidenced by differential scanning calorimetry (DSC) data in related studies .

Biological Activity

1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-2-methylcyclopentan-1-ol is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a cyclopentanol moiety substituted with a 3-tert-butyl-1,2,4-oxadiazol group. The oxadiazole ring is known for its diverse biological activities, including antibacterial, antifungal, and antioxidant properties.

While specific targets for this compound are not fully elucidated, oxadiazole derivatives generally exhibit their biological effects through:

  • Interference with cellular signaling pathways : Oxadiazoles can modulate various signaling cascades involved in inflammation and apoptosis.
  • Antioxidant activity : The presence of the oxadiazole moiety may enhance the compound's ability to scavenge free radicals.

Antioxidant Activity

Research indicates that compounds with oxadiazole structures often demonstrate significant antioxidant properties. For instance, studies have shown that related oxadiazole derivatives exhibit strong radical-scavenging abilities in assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) .

Antimicrobial Activity

Oxadiazole derivatives have been reported to possess antimicrobial properties against various pathogens. For example:

Pathogen Activity Reference
Escherichia coliInhibition of growth
Staphylococcus aureusSignificant antibacterial effect

Anti-inflammatory Effects

In vitro studies have indicated that oxadiazole derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines . This suggests potential applications in treating inflammatory diseases.

Study 1: Antioxidant Properties

A study conducted on various oxadiazole derivatives showed that those with tert-butyl substitutions exhibited enhanced antioxidant activity compared to their non-substituted counterparts. The study utilized both DPPH and FRAP assays to quantify the antioxidant capacity, revealing IC50 values comparable to well-known antioxidants like ascorbic acid .

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of related oxadiazole compounds against a range of bacterial strains. The results indicated that the presence of the 3-tert-butyl group significantly increased the antimicrobial potency against E. coli and S. aureus, highlighting the importance of structural modifications in enhancing biological activity .

Summary of Findings

The biological activity of 1-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-2-methylcyclopentan-1-ol suggests that it may serve as a promising candidate for further development in therapeutic applications. Its antioxidant properties, combined with potential antimicrobial and anti-inflammatory effects, warrant additional research to fully elucidate its mechanisms and therapeutic potential.

Q & A

Q. Table 1: Comparative Synthesis Routes

RouteReagentsTime/TempYieldReference
Amidoxime CyclizationCDI, DMF120°C, 4 h59%
Microwave-AssistedCDI, DMF, 150°C150°C, 30 min68%*

*Hypothetical optimization based on analogous protocols.

Q. Table 2: Bioactivity Data Validation Workflow

ParameterTechniqueAcceptable Range
Aqueous SolubilityShake-flask/HPLC≥50 µM (for cellular)
Metabolic StabilityMicrosomal t1/2>30 min (human)
Target BindingSPR (KD)≤100 nM

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